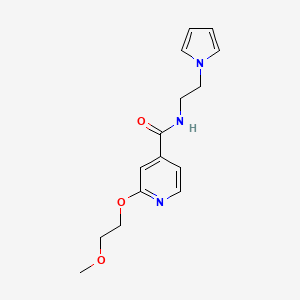

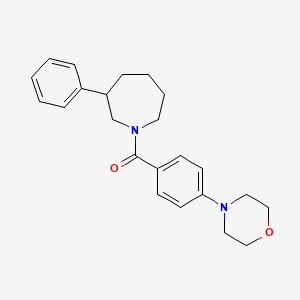

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide, also known as PEP005, is a potent anticancer drug that is derived from the sap of the Australian plant Euphorbia peplus. PEP005 has been found to have significant antitumor activity against a wide range of cancer cells, including melanoma, squamous cell carcinoma, and basal cell carcinoma.

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Design

One notable application of related compounds involves novel synthetic methodologies for pyrrole derivatives. A study by Nedolya et al. (2010) introduced a one-pot synthesis approach for N-vinylpyrroles, highlighting the chemical versatility and potential for innovative molecular design within this family of compounds (Nedolya et al., 2010). Such methodologies could be adapted for synthesizing N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide, offering a route to explore its applications in pharmaceuticals, materials science, or as intermediates in organic synthesis.

Catalysis and Green Chemistry

The synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst by Zolfigol et al. (2013) illustrates the role of isonicotinic acid derivatives in catalysis and green chemistry (Zolfigol et al., 2013). The structural similarity suggests that N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide could serve as a catalyst or ligand in complex chemical reactions, leveraging its pyrrole and isonicotinamide moieties to facilitate bond formation or cleavage under environmentally benign conditions.

Material Science and Polymer Chemistry

The research on functionalized polypyrroles and their electrochemical properties, as investigated by Ho-Hoang et al. (1994), points to the potential of pyrrole-containing compounds in material science, particularly in the development of conductive polymers (Ho-Hoang et al., 1994). Given its structural attributes, N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide could be explored as a monomer or dopant in the synthesis of novel polymeric materials with tailored electrical properties or as part of sensors and electronic devices.

Biological Applications and Drug Design

While the direct biological applications of N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide are not detailed in the existing literature, studies on related compounds indicate potential in drug design and medicinal chemistry. The enzymatic synthesis of isoniazid from ethyl isonicotinate highlights the relevance of isonicotinamide derivatives in pharmaceutical synthesis (Yadav et al., 2005). This suggests opportunities for utilizing similar compounds in the development of therapeutic agents or as key intermediates in the synthesis of drugs targeting various diseases.

Propriétés

IUPAC Name |

2-(2-methoxyethoxy)-N-(2-pyrrol-1-ylethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-20-10-11-21-14-12-13(4-5-16-14)15(19)17-6-9-18-7-2-3-8-18/h2-5,7-8,12H,6,9-11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELPJNLHOWFFTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCN2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)

![2-benzoyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2399176.png)

![[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2399179.png)

![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)

![3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2399184.png)

![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)